

# In Vivo Efficacy of SAR131675: A Technical Guide

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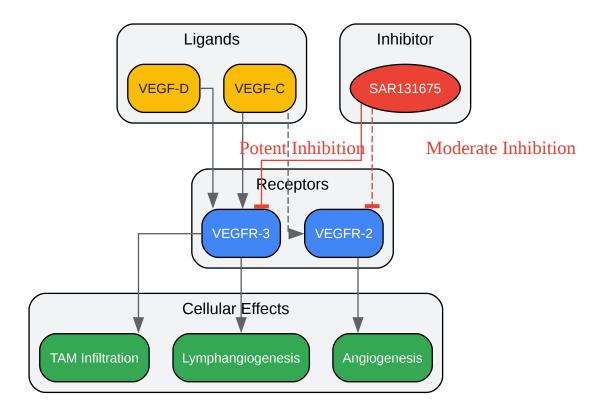
This technical guide provides an in-depth overview of the in vivo efficacy of SAR131675, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase. SAR131675 has demonstrated significant anti-tumor, anti-lymphangiogenic, and anti-metastatic activities in various preclinical models. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

### **Core Mechanism of Action**

SAR131675 selectively inhibits VEGFR-3, a key receptor in the formation of lymphatic vessels (lymphangiogenesis).[1] It also exhibits moderate activity against VEGFR-2, a primary mediator of angiogenesis (blood vessel formation).[2][3] The primary ligands for VEGFR-3, VEGF-C and VEGF-D, play a crucial role in tumor lymphangiogenesis, which is often associated with metastasis to lymph nodes.[4] By blocking the VEGFR-3 signaling pathway, SAR131675 can inhibit the growth and spread of tumors. Furthermore, VEGFR-3 is expressed on tumorassociated macrophages (TAMs), and its inhibition by SAR131675 has been shown to reduce TAM infiltration into tumors, thereby modulating the tumor microenvironment.[3][5]

## **Signaling Pathway of SAR131675 Action**





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Caption: SAR131675 signaling pathway.

## In Vivo Efficacy Studies: Data Summary

The in vivo anti-tumor efficacy of SAR131675 has been evaluated in several well-characterized animal models. The following tables summarize the key quantitative findings from these studies.

## Table 1: Efficacy in 4T1 Murine Mammary Carcinoma Model



Parameter	Vehicle Control	SAR131675 (30 mg/kg/day)	SAR131675 (100 mg/kg/day)	Reference
Tumor Volume Reduction	-	24% (p < 0.05)	50% (p < 0.001)	[6]
Lung Metastases	-	Significant Reduction	Significant Reduction	[6][7]
TAM Infiltration	-	-	Significant Reduction	[3]

Table 2: Efficacy in RIP1-Tag2 Transgenic Mouse Model

of Pancreatic Neuroendocrine Tumors

Study Type	Parameter	Vehicle Control	SAR131675 (100 mg/kg/day)	Reference
Prevention Study	Reduction in Angiogenic Islets	-	42% (p < 0.001)	[4][6]
Intervention Study	Reduction in Tumor Burden	-	62% (p < 0.05)	[4][6]
Survival Study	Increased Survival	-	Significant Increase (p = 0.01)	[6]

# Table 3: Efficacy in Murine Colorectal Cancer Liver Metastasis (CLM) Model



Parameter	Vehicle Control	SAR131675	Reference
Tumor Burden	-	Significant Reduction	[5][8]
F4/80+ Macrophages in Liver	-	Significant Reduction	[5]
CD45+ Leukocytes in Liver (Day 22)	-	Significant Reduction	[5]

Table 4: Anti-Angiogenic and Anti-Lymphangiogenic

**Effects in Sponge Implant Model** 

Parameter	Vehicle Control	FGF2- Stimulated	SAR131675 (100 mg/kg/day) + FGF2	Reference
VEGFR-3 Levels	-	Increased	~50% Reduction	[2]
Hemoglobin Content	-	Increased	~50% Reduction	[2]

## **Experimental Protocols**

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for the key in vivo experiments cited.

### **4T1 Murine Mammary Carcinoma Model**

- Animal Model: Female BALB/c mice.[6]
- Tumor Cell Implantation: 4T1 mammary carcinoma cells are implanted orthotopically into the mammary fat pads of the mice.[6]
- Treatment: Mice are treated orally with either vehicle or SAR131675 at doses of 30 and 100 mg/kg/day.[6] Treatment typically begins 5 days after implantation and continues for 21 days.
  [6]



- Efficacy Endpoints:
  - Tumor Volume: Measured regularly with calipers.[6]
  - Metastasis: Lungs are harvested at the end of the study, and the number of surface metastases is counted.[6]
  - Biomarker Analysis: Tumor lysates can be analyzed for murine VEGFR-3 levels by ELISA.
    [6] Lymph nodes can be assessed for osteopontin levels.

### **RIP1-Tag2 Transgenic Mouse Model**

- Animal Model: RIP1-Tag2 transgenic mice, which spontaneously develop pancreatic neuroendocrine tumors.[6]
- Study Designs:
  - Prevention Study: Treatment with vehicle or SAR131675 (100 mg/kg/day) from week 5 to week 10. The number of angiogenic islets is measured at 10 weeks.[4][6]
  - Intervention Study: Treatment with vehicle or SAR131675 (100 mg/kg/day) from week 10 to week 12.5. Total tumor volume is calculated at the end of the treatment period.[4][6]
  - Survival Study: Daily treatment with vehicle or SAR131675 (100 mg/kg/day) starting from week 12. Survival is monitored over time.[6]
- Efficacy Endpoints: Number of angiogenic islets, tumor burden, and overall survival.[6]

### Murine Colorectal Cancer Liver Metastasis (CLM) Model

- Animal Model: Mice undergo intrasplenic injection of colorectal cancer cells to induce liver metastasis.[5][8]
- Treatment: Daily treatment with SAR131675.[5][8]
- · Efficacy Endpoints:



- Tumor Growth: Assessed at 10, 16, and 22 days post-tumor induction using stereology.[5]
  [8]
- Immune Infiltrates: Tumor and liver tissues are analyzed by immunohistochemistry (IHC)
  and flow cytometry to assess immune cell populations.[5][8]

# Sponge Implant Model for Angiogenesis and Lymphangiogenesis

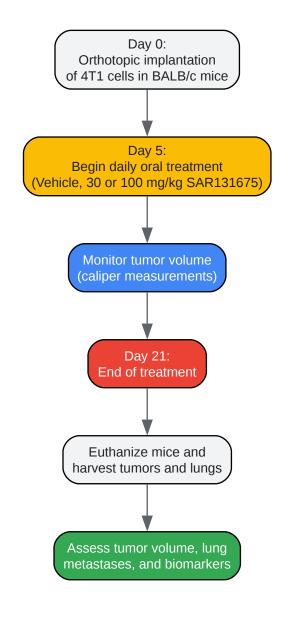
- Animal Model: Mice are anesthetized, and sterile sponge disks impregnated with Fibroblast Growth Factor 2 (FGF2) or PBS are subcutaneously implanted on their backs.[4][6]
- Treatment: Daily oral treatment with SAR131675 (30, 100, and 300 mg/kg/day) starts on the day of sponge implantation.[4]
- Efficacy Endpoints: After 7 days, the sponges are removed and analyzed for:
  - Angiogenesis and Lymphangiogenesis: Evaluated by immunohistochemical staining with
    CD31 and LYVE-1 antibodies, respectively.[4]
  - VEGFR-3 Levels and Hemoglobin Content: Measured in the sponge lysates.[4]

### **Experimental Workflows**

Visualizing the experimental workflows can aid in understanding the study designs.

## **4T1 Mammary Carcinoma Experimental Workflow**



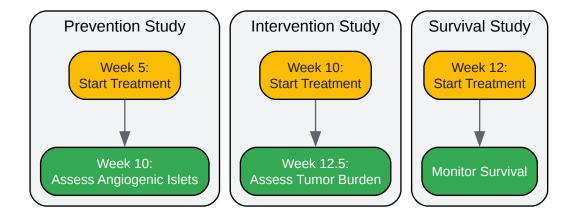


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Caption: 4T1 Mammary Carcinoma Workflow.

## **RIP1-Tag2 Staged Intervention Workflow**





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Caption: RIP1-Tag2 Staged Intervention Workflow.

#### Conclusion

The in vivo data for SAR131675 strongly support its role as a potent anti-tumor and anti-metastatic agent, primarily through the inhibition of VEGFR-3-mediated lymphangiogenesis and modulation of the tumor immune microenvironment. The consistent efficacy across multiple, distinct tumor models highlights its potential as a therapeutic candidate. It is important to note that despite these promising preclinical findings, the development of SAR131675 was discontinued during preclinical stages due to adverse metabolic effects.[7] Nevertheless, the studies on SAR131675 provide valuable insights into the therapeutic potential of selective VEGFR-3 inhibition in oncology.

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